molecular formula C14H10ClF2NO3 B12599879 5-Chloro-N-[4-(difluoromethoxy)phenyl]-2-hydroxybenzamide CAS No. 634186-54-2

5-Chloro-N-[4-(difluoromethoxy)phenyl]-2-hydroxybenzamide

Cat. No.: B12599879
CAS No.: 634186-54-2
M. Wt: 313.68 g/mol
InChI Key: FPYNEKNCLYCOIE-UHFFFAOYSA-N
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Description

5-Chloro-N-[4-(difluoromethoxy)phenyl]-2-hydroxybenzamide is a chemical compound with the molecular formula C14H10ClF2NO3 It is known for its unique structural features, which include a chloro group, a difluoromethoxy group, and a hydroxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-[4-(difluoromethoxy)phenyl]-2-hydroxybenzamide typically involves multiple steps. One common method starts with the selective fluorination of trichloromethoxybenzene using hydrogen fluoride to obtain chlorodifluoromethoxybenzene. This intermediate is then subjected to nitration using a mixed acid to produce 4-(chlorodifluoromethoxy)nitrobenzene. Finally, hydrogenation reduction of the nitro compound yields 4-(chlorodifluoromethoxy)aniline, which can be further reacted to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-[4-(difluoromethoxy)phenyl]-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group in intermediates can be reduced to amines.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.

Scientific Research Applications

5-Chloro-N-[4-(difluoromethoxy)phenyl]-2-hydroxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-N-[4-(difluoromethoxy)phenyl]-2-hydroxybenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-N-[4-(difluoromethoxy)phenyl]-2-hydroxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

634186-54-2

Molecular Formula

C14H10ClF2NO3

Molecular Weight

313.68 g/mol

IUPAC Name

5-chloro-N-[4-(difluoromethoxy)phenyl]-2-hydroxybenzamide

InChI

InChI=1S/C14H10ClF2NO3/c15-8-1-6-12(19)11(7-8)13(20)18-9-2-4-10(5-3-9)21-14(16)17/h1-7,14,19H,(H,18,20)

InChI Key

FPYNEKNCLYCOIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)O)OC(F)F

Origin of Product

United States

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